Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-
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Overview
Description
“Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” is also known as Serotonin . It is a compound with the formula C10H12N2O . It plays several important roles in the body and is involved in pathways such as tryptophan metabolism, biosynthesis of alkaloids derived from the shikimate pathway, and neuroactive ligand-receptor interaction .
Synthesis Analysis
The synthesis of “Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” involves several reactions . It is part of the tryptophan metabolism and the biosynthesis of alkaloids derived from the shikimate pathway . The enzymes involved in its synthesis include 1.4.3.4, 1.13.11.52, 1.14.-.-, 2.1.1.49, 2.1.1.-, 2.3.1.87, and 4.1.1.28 .Molecular Structure Analysis
The molecular structure of “Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 176.095 and the molecular weight is 176.2151 .Chemical Reactions Analysis
“Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” is involved in several chemical reactions . These reactions are part of various pathways including tryptophan metabolism, biosynthesis of secondary metabolites, cAMP signaling pathway, neuroactive ligand-receptor interaction, axon regeneration, gap junction, synaptic vesicle cycle, serotonergic synapse, taste transduction, inflammatory mediator regulation of TRP channels, bile secretion, and chemical carcinogenesis - receptor activation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” include a density of 1.1102 (rough estimate), a melting point of 167.5 °C, a boiling point of 307.83°C (rough estimate), a flash point of 205.4°C, a vapor pressure of 1.63E-07mmHg at 25°C, and a refractive index of 1.7110 (estimate) .properties
IUPAC Name |
1-[3-(2-aminoethyl)-5-hydroxyindol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)14-7-9(4-5-13)11-6-10(16)2-3-12(11)14/h2-3,6-7,16H,4-5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQSPSPOGVDRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293833 |
Source
|
Record name | Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- | |
CAS RN |
17994-17-1 |
Source
|
Record name | N-Acetyl-5-hydroxytryptamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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